n-Benzyl-2-hydroxyacetamide

Übersicht

Beschreibung

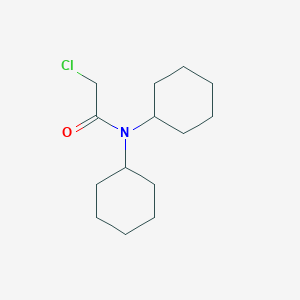

N-Benzyl-2-hydroxyacetamide is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .

Synthesis Analysis

The synthesis of n-Benzyl-2-hydroxyacetamide and its derivatives has been studied in the context of anticonvulsant agents . The molecular structures were drawn with the help of ACD Chemsketch, and the structures were validated and optimized .Molecular Structure Analysis

The molecular structure of n-Benzyl-2-hydroxyacetamide is represented by the formula C9H11NO2 . It has been used in proteomics research .Chemical Reactions Analysis

N-Benzyl-2-hydroxyacetamide has been studied in the context of inhibitory activities of some α_substituted acetamido-N-benzylacetamide as anticonvulsant agents . The docking analysis revealed that all the compounds have better binding scores than the commercially sold antiepileptic drug vigabatrin .Physical And Chemical Properties Analysis

N-Benzyl-2-hydroxyacetamide has a molecular weight of 165.19 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- N-Benzyl-2-hydroxyacetamide has been involved in the synthesis of various compounds. It has been used in the preparation of photographic elements and heterocyclic compounds. Its synthesis has been characterized by various spectroscopic methods (Zamudio Rivera, Carrillo, & Mancilla, 2000).

Electrochemical Synthesis

- Electrochemical methods have been utilized to synthesize 2-hydroxyacetamide derivatives. This process involves anodic oxidation and has the advantage of not requiring any enzyme, catalyst, or toxic reagents (Maleki, Nematollahi, Rasouli, & Zeinodini-Meimand, 2016).

Crystal Structure Analysis

- The crystal structure of N-phenyl-2-hydroxyacetamide, a related compound, has been analyzed, revealing insights into its molecular geometry and hydrogen-bonding arrangements (Perpétuo & Janczak, 2009).

Potential in Anticonvulsant Therapy

- Certain derivatives of 2-hydroxyacetamide, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their anticonvulsant properties. Their stereochemical properties have been compared to phenytoin, a known anticonvulsant, to understand their potential efficacy (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Anticancer Potential

- A derivative, 2-benzhydrylsulfinyl-n-hydroxyacetamide-Na, extracted from figs, has shown promising results as an anticancer agent. It was observed to induce apoptosis in cancer cell lines via the P53 and caspase-8 pathway (AL-Salman et al., 2020).

Thermal Degradation Behavior

- The thermal degradation of polymers containing side chain amide groups, such as N-benzyl-2-hydroxyacetamide, has been studied. This research provides insight into the stability and degradation patterns of these polymers (Coskun, Erol, Coskun, & Demirelli, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-benzyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDMTEGDXVJZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282572 | |

| Record name | n-benzyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Benzyl-2-hydroxyacetamide | |

CAS RN |

19340-77-3 | |

| Record name | NSC26565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)